molecular formula C17H18BrNO B4967480 2-bromo-N-[4-(butan-2-yl)phenyl]benzamide

2-bromo-N-[4-(butan-2-yl)phenyl]benzamide

Cat. No.: B4967480
M. Wt: 332.2 g/mol
InChI Key: APVWRNRBDLNDKE-UHFFFAOYSA-N
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Description

Significance of N-Substituted Benzamide (B126) Derivatives in Chemical and Biological Research

N-substituted benzamide derivatives are a cornerstone in the field of chemical and biological research, demonstrating a wide array of pharmacological activities. This class of compounds is recognized for its members' potential as antitumor, antimicrobial, and anti-inflammatory agents. The versatility of the benzamide structure allows for systematic modifications, enabling researchers to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets. The amide linkage provides a stable, planar unit that can participate in hydrogen bonding, a crucial interaction in many biological systems. The aromatic rings can be substituted with various functional groups to modulate properties such as lipophilicity, electronic effects, and steric bulk, all of which can influence a compound's biological profile.

Rationale for the Synthesis and Investigation of 2-bromo-N-[4-(butan-2-yl)phenyl]benzamide

The 2-bromo substitution on the benzoyl ring is a common strategy in medicinal chemistry. The bromine atom is an electron-withdrawing group that can influence the reactivity of the amide. Furthermore, the presence of a halogen can introduce specific interactions with biological targets and can be a handle for further synthetic modifications, such as cross-coupling reactions.

The 4-(butan-2-yl)phenyl group attached to the amide nitrogen introduces a bulky, lipophilic substituent. The sec-butyl group, with its chiral center, adds a three-dimensional complexity to the molecule. This lipophilicity can be crucial for membrane permeability, a key factor in the bioavailability of a potential drug candidate. The position and nature of the alkyl substituent on the phenyl ring are known to be important for the biological activity of many N-phenylbenzamide derivatives.

A general synthetic route for N-substituted benzamides involves the reaction of a substituted benzoic acid or its more reactive derivative (like an acyl chloride) with a corresponding aniline (B41778). In the case of this compound, this would likely involve the reaction of 2-bromobenzoyl chloride with 4-(butan-2-yl)aniline.

General Synthesis Scheme:

2-bromobenzoic acid is converted to 2-bromobenzoyl chloride, typically using a chlorinating agent like thionyl chloride. The resulting acyl chloride is then reacted with 4-(butan-2-yl)aniline in the presence of a base to yield the final product, this compound.

Overview of Current Research Trajectories and Potential for this compound

Given the lack of specific research on this compound, its potential can be extrapolated from studies on analogous compounds. The presence of the N-substituted benzamide core suggests that this compound could be investigated for a range of biological activities.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₇H₁₈BrNO
Molecular Weight 332.24 g/mol

| CAS Number | 326898-92-4 |

This data is based on the chemical structure of the compound.

Research into N-alkylphenyl-3,5-dinitrobenzamide analogs has identified potent anti-tuberculosis agents, highlighting the importance of the N-phenyl substituent in modulating activity. rsc.org While the electronic properties of the dinitro substitution are different from the bromo substitution in the target compound, these studies underscore the potential of N-phenylbenzamides in infectious disease research.

Furthermore, the commercial availability of this compound from suppliers of research chemicals suggests its use in early-stage discovery and screening programs. sigmaaldrich.com It is plausible that this compound is being evaluated in high-throughput screening campaigns to identify new lead compounds for various therapeutic areas. The results of such studies, if not yet published, could emerge in future scientific literature and patents.

The future research trajectory for this compound would likely involve a systematic biological evaluation, including:

Antiproliferative assays against a panel of cancer cell lines to explore its potential as an antitumor agent.

Antimicrobial screening against a range of bacteria and fungi.

Enzyme inhibition assays to identify potential molecular targets.

Should any significant biological activity be discovered, further studies would focus on understanding its mechanism of action and optimizing its structure to enhance potency and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(4-butan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-3-12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVWRNRBDLNDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 2 Bromo N 4 Butan 2 Yl Phenyl Benzamide

Retrosynthetic Analysis of the 2-bromo-N-[4-(butan-2-yl)phenyl]benzamide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the amide bond (C-N bond), a common and reliable bond-forming reaction. This disconnection yields two key precursors: 2-bromobenzoic acid and 4-(butan-2-yl)aniline.

Further retrosynthetic analysis of 4-(butan-2-yl)aniline suggests its synthesis from sec-butylbenzene (B1681704). This can be achieved through a nitration reaction followed by the reduction of the nitro group to an amine. The sec-butylbenzene itself can be synthesized via a Friedel-Crafts alkylation of benzene (B151609). This multi-step retrosynthetic pathway provides a clear roadmap for the laboratory synthesis of the target molecule.

Classical and Contemporary Synthetic Routes to this compound

Amide Bond Formation Strategies in the Synthesis of this compound

The crucial step in the synthesis is the formation of the amide bond between 2-bromobenzoic acid and 4-(butan-2-yl)aniline. This can be achieved through various methods:

Acyl Chloride Method: 2-bromobenzoic acid can be converted to the more reactive 2-bromobenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with 4-(butan-2-yl)aniline, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com

Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) can be used to activate the carboxylic acid group of 2-bromobenzoic acid, facilitating direct reaction with the amine. This method avoids the need to form the acyl chloride.

A comparison of common coupling agents for amide bond formation is presented below:

Coupling AgentActivating AgentByproductAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)Forms acyl chlorideSO₂, HClHigh reactivity, inexpensiveHarsh conditions, generation of acidic gas
Oxalyl Chloride ((COCl)₂)Forms acyl chlorideCO, CO₂, HClMilder than SOCl₂, volatile byproductsMore expensive than SOCl₂, toxic
DCCActivates carboxylic acidDicyclohexylurea (DCU)Mild conditions, high yieldsDCU can be difficult to remove
EDCActivates carboxylic acidWater-soluble ureaEasy purificationMore expensive than DCC

Synthesis of the 4-(butan-2-yl)phenyl Amine Precursor

Friedel-Crafts Alkylation of Benzene: sec-Butylbenzene can be synthesized by the Friedel-Crafts alkylation of benzene using a sec-butylating agent such as 2-chlorobutane (B165301) or 2-bromobutane (B33332) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). acs.org It is important to control the reaction conditions to minimize polyalkylation and rearrangement reactions. cerritos.edulibretexts.org

Nitration and Reduction: The synthesized sec-butylbenzene is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, primarily at the para position due to the ortho,para-directing effect of the alkyl group. The resulting 1-(butan-2-yl)-4-nitrobenzene is subsequently reduced to 4-(butan-2-yl)aniline. Common reducing agents for this transformation include tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation.

Exploration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several greener alternatives can be considered:

Catalytic Amidation: Instead of using stoichiometric activating agents for amide bond formation, catalytic methods can be employed. For example, boric acid has been shown to catalyze the direct amidation of carboxylic acids and amines with the removal of water, offering a more atom-economical approach. googleapis.com

Enzymatic Synthesis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used as biocatalysts for the formation of amide bonds under mild conditions. google.com This enzymatic approach avoids the use of harsh reagents and can lead to high selectivity. google.com

Solvent Selection: The use of hazardous organic solvents can be minimized by choosing greener alternatives. For the amidation step, solvent-free conditions or the use of more environmentally benign solvents like cyclopentyl methyl ether (CPME) can be explored. google.com

Green Chemistry ApproachTraditional MethodGreen Advantage
Boric Acid CatalysisStoichiometric Coupling AgentsHigher atom economy, less waste
Enzymatic SynthesisAcyl Chloride MethodMild conditions, high selectivity, biodegradable catalyst
Solvent-free reactionUse of chlorinated solventsReduced solvent waste and toxicity

Flow Chemistry and Continuous Synthesis Methodologies for this compound

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. cerritos.edu The synthesis of amides is well-suited to flow chemistry. acs.org

A continuous flow process for the synthesis of this compound could involve pumping a solution of 2-bromobenzoyl chloride and a solution of 4-(butan-2-yl)aniline with a scavenger base through a heated reactor coil. The product stream would then be collected and purified. This approach can significantly reduce reaction times and improve product consistency. quora.comgoogle.com The use of packed-bed reactors with immobilized reagents or catalysts can further enhance the efficiency and sustainability of the process. google.com

Advanced Structural Characterization and Conformational Analysis of 2 Bromo N 4 Butan 2 Yl Phenyl Benzamide

High-Resolution Spectroscopic Techniques for Elucidating the Molecular Architecture of 2-bromo-N-[4-(butan-2-yl)phenyl]benzamide

The precise molecular structure of this compound is determined through a combination of sophisticated spectroscopic methods. These techniques provide a detailed picture of the connectivity of atoms and their spatial arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. While specific experimental data for this compound is not extensively published, the expected ¹H and ¹³C NMR spectral data can be predicted based on the analysis of its constituent parts and related benzamide (B126) structures.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals for the aromatic protons on the 2-bromobenzoyl and 4-(butan-2-yl)phenyl rings, as well as for the aliphatic protons of the butan-2-yl group. The amide proton (N-H) would likely appear as a singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the butan-2-yl group would present as a complex set of signals due to diastereotopicity arising from the chiral center.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon environments within the molecule. The carbonyl carbon of the amide group would be readily identifiable by its characteristic downfield chemical shift. The aromatic carbons would appear in the typical aromatic region, with their shifts influenced by the bromo and butan-2-yl substituents. The aliphatic carbons of the butan-2-yl group would be observed in the upfield region of the spectrum.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assigning the specific proton and carbon signals and confirming the connectivity of the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, aiding in the determination of the preferred conformation of the molecule in solution.

Illustrative ¹H and ¹³C NMR Data Table

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Amide (N-H)8.0 - 9.0 (s)-
Carbonyl (C=O)-165 - 170
Aromatic (C-H)7.0 - 8.0 (m)115 - 140
Aromatic (C-Br)-110 - 120
Aromatic (C-N)-135 - 145
Aromatic (C-C(butan-2-yl))-140 - 150
Butan-2-yl (CH)2.5 - 3.0 (m)35 - 45
Butan-2-yl (CH₂)1.5 - 2.0 (m)25 - 35
Butan-2-yl (CH₃, ethyl)0.8 - 1.2 (t)10 - 15
Butan-2-yl (CH₃, methyl)1.2 - 1.5 (d)20 - 25

Note: These are predicted chemical shift ranges and may vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound with high accuracy. For this compound (C₁₇H₁₈BrNO), HRMS would provide a highly precise mass measurement of the molecular ion. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of the molecule. The isotopic pattern observed for the molecular ion, particularly the presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), would further corroborate the proposed structure.

Expected HRMS Data

Ion Calculated m/z
[M+H]⁺ (for C₁₇H₁₉⁷⁹BrNO)348.0648
[M+H]⁺ (for C₁₇H₁₉⁸¹BrNO)350.0627

X-ray Crystallographic Analysis of this compound and its Co-crystals/Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of related benzamide structures allows for a detailed prediction of its solid-state conformation. nih.govresearchgate.net

Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, as well as van der Waals interactions, would be elucidated, providing a comprehensive understanding of the supramolecular assembly in the solid state. The formation of co-crystals or the analysis of crystalline derivatives could offer further insights into the molecule's intermolecular recognition properties.

Conformational Dynamics of this compound through Experimental and Computational Approaches

The conformational flexibility of this compound is a key determinant of its properties. The molecule possesses several rotatable bonds, leading to a range of possible conformations.

Experimental techniques like variable-temperature NMR spectroscopy can be employed to study the dynamic processes, such as the rotation around the amide C-N bond. The energy barrier for this rotation is typically high enough to allow for the observation of distinct conformers at low temperatures.

Computational modeling, using methods such as Density Functional Theory (DFT) and molecular mechanics, can provide valuable insights into the conformational landscape of the molecule. nih.govresearchgate.net These calculations can predict the relative energies of different conformers and the energy barriers for their interconversion. The key conformational features to consider are:

Rotation around the amide C-N bond: This can lead to cis and trans isomers, with the trans isomer generally being more stable in N-aryl benzamides.

Rotation of the phenyl rings: The dihedral angles between the phenyl rings and the amide plane are influenced by the steric hindrance of the substituents. The ortho-bromo group is expected to cause a significant out-of-plane rotation of the benzoyl moiety.

Conformation of the butan-2-yl group: Rotation around the C-C bonds of the sec-butyl group will lead to different staggered conformations.

Chirality and Stereochemical Aspects of the butan-2-yl Moiety within the this compound Structure

A critical stereochemical feature of this compound is the presence of a chiral center in the butan-2-yl group. The carbon atom attached to the phenyl ring, a methyl group, an ethyl group, and a hydrogen atom is a stereocenter. This gives rise to two enantiomers: (R)-2-bromo-N-[4-(butan-2-yl)phenyl]benzamide and (S)-2-bromo-N-[4-(butan-2-yl)phenyl]benzamide.

These enantiomers are non-superimposable mirror images of each other and will have identical physical properties, except for their interaction with other chiral entities and their optical rotation. The synthesis of this compound from achiral starting materials would result in a racemic mixture (a 1:1 mixture of the R and S enantiomers).

The presence of this chiral center also has implications for the NMR spectrum. The two methylene (B1212753) protons in the ethyl part of the butan-2-yl group are diastereotopic, meaning they are in different chemical environments and would be expected to show distinct signals and couplings in the ¹H NMR spectrum.

The separation of the enantiomers could be achieved by chiral chromatography, and their absolute configuration could be determined by X-ray crystallography of a single enantiomer or a derivative with a known stereocenter.

Computational and Theoretical Investigations of 2 Bromo N 4 Butan 2 Yl Phenyl Benzamide

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity of 2-bromo-N-[4-(butan-2-yl)phenyl]benzamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, methods like Density Functional Theory (DFT) and ab initio calculations can elucidate its electronic structure and reactivity.

Key electronic descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov Other global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be derived from these calculations, providing a comprehensive picture of the molecule's reactivity profile. nih.gov

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Chemical Hardness 2.65 eV
Chemical Softness 0.19 eV⁻¹

Molecular Dynamics Simulations of this compound in Diverse Solvation Environments

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules in different environments, such as in aqueous solution or a lipid bilayer, which can mimic physiological conditions. For this compound, MD simulations can reveal how the molecule behaves over time, including its conformational flexibility and interactions with solvent molecules.

Molecular Docking and Ligand-Protein Interaction Studies of this compound with Proposed Biological Targets

Given that the benzamide (B126) scaffold is present in many biologically active compounds, molecular docking is a crucial computational technique to predict the binding mode and affinity of this compound to potential protein targets. hilarispublisher.comchula.ac.th Molecular docking algorithms explore the conformational space of the ligand within the protein's active site and score the different binding poses based on a scoring function that estimates the binding energy.

For this compound, potential biological targets could include enzymes or receptors implicated in various diseases. For example, benzamide derivatives have been investigated as inhibitors of enzymes like elastase. nih.gov In a molecular docking study, the compound would be docked into the active site of a target protein. The results would reveal the preferred binding pose and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, a docking study of a related bromo-benzamide derivative against elastase showed a docking score of -7.4 kcal/mol and identified hydrogen bonding with a key glutamine residue in the active site. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

Parameter Value
Docking Score -8.2 kcal/mol
Key Interacting Residues Leu23, Val31, Ala54, Lys72, Asp134

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govfrontiersin.org By developing a QSAR model for analogs of this compound, it would be possible to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometric, or electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netresearchgate.net The predictive power of the QSAR model is assessed through rigorous validation techniques. nih.gov For benzohydrazide (B10538) derivatives, QSAR studies have highlighted the importance of topological parameters like the Balaban index and molecular connectivity indices in describing their antimicrobial activity. researchgate.net

Cheminformatics and Data Mining Approaches for Exploring the Chemical Space of this compound Derivatives

Cheminformatics and data mining techniques are invaluable for navigating the vast chemical space of derivatives of this compound. By systematically modifying different parts of the molecule (the bromo-phenyl ring, the amide linker, and the butan-2-ylphenyl group), a virtual library of derivatives can be generated.

These large virtual libraries can then be analyzed using cheminformatics tools to assess their diversity and to filter them based on desirable properties, such as drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Data mining techniques can be employed to identify patterns and relationships within these large datasets, helping to prioritize which derivatives are most promising for synthesis and experimental testing. This approach allows for a more efficient exploration of the chemical space and increases the chances of discovering novel compounds with desired properties.

Preclinical Biological and Mechanistic Investigations of 2 Bromo N 4 Butan 2 Yl Phenyl Benzamide

In Vitro Target Identification and Validation: An Uncharted Territory

The initial steps in evaluating a new chemical entity involve identifying its biological targets. This is typically achieved through a series of in vitro experiments.

Receptor Binding Assays and Enzyme Inhibition Studies

Receptor binding assays are fundamental in determining the affinity of a compound for specific biological macromolecules, such as G-protein coupled receptors or ion channels. Similarly, enzyme inhibition studies are crucial for identifying compounds that can modulate the activity of specific enzymes. However, no such data has been reported for 2-bromo-N-[4-(butan-2-yl)phenyl]benzamide.

Mechanistic Exploration of Action: The Missing Pieces

Understanding the precise mechanism by which a compound exerts its effects is critical for its development as a therapeutic agent.

Analysis of Downstream Signaling Pathways and Gene Expression Modulation

Once a primary target is identified, further studies are necessary to elucidate the downstream consequences of target engagement. This often involves analyzing changes in signaling pathways and patterns of gene expression. As the primary target of this compound is unknown, no investigations into its effects on downstream cellular events have been published.

Protein-Ligand Interaction Kinetic Studies Using Biophysical Techniques

Biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are invaluable for characterizing the kinetics and thermodynamics of the interaction between a compound and its protein target. This information is vital for optimizing drug-target interactions. Due to the lack of an identified target, these studies have not been performed for this compound.

Preclinical In Vivo Pharmacological Studies: Awaiting Investigation

Preclinical in vivo studies in animal models are essential to evaluate the efficacy and pharmacological properties of a compound in a whole-organism context. There are currently no published in vivo studies that focus on the mechanistic pharmacology of this compound.

Target Engagement Studies in Relevant Animal Models

Comprehensive searches of available scientific literature and databases did not yield specific target engagement studies conducted on this compound in any relevant animal models. While methodologies for assessing target engagement of novel compounds are well-established, including techniques like cellular thermal shift assays (CETSA), positron emission tomography (PET), and analysis of downstream biomarkers, there is no public record of these being applied to this specific compound.

Biomarker Identification and Validation Relevant to its Biological Activity

There is no publicly available information on the identification or validation of biomarkers related to the biological activity of this compound. Research in this area would typically involve identifying molecular, cellular, or physiological changes that occur in response to the compound and validating these as reliable indicators of its pharmacological effect. Without initial data on the compound's biological activity, no such biomarker studies appear to have been undertaken.

Metabolomic and Proteomic Profiling in Response to this compound Exposure

No studies detailing the metabolomic or proteomic profiling in response to this compound exposure have been published in the accessible scientific literature. Such studies are crucial for understanding a compound's mechanism of action and its effects on cellular pathways by analyzing global changes in small-molecule metabolites and protein expression. The absence of this data indicates a significant gap in the preclinical characterization of this compound.

Phenotypic Screening and Deconvolution Approaches for Identifying Novel Biological Activities of this compound

There is no documented evidence of phenotypic screening or target deconvolution approaches being utilized to identify novel biological activities of this compound. Phenotypic screening involves testing a compound across a wide range of cellular or organismal models to identify unexpected therapeutic effects, while deconvolution aims to identify the specific molecular targets responsible for these observed phenotypes. The lack of such research suggests that the exploration of this compound's broader biological potential has not been a focus of published scientific investigation.

Structure Activity Relationship Sar and Analogue Synthesis for 2 Bromo N 4 Butan 2 Yl Phenyl Benzamide Derivatives

Rational Design Principles for Modifying the 2-bromo-N-[4-(butan-2-yl)phenyl]benzamide Scaffold

The rational design of novel analogues based on the this compound scaffold is guided by established principles of medicinal chemistry. The core structure presents several key regions amenable to modification: the 2-bromo-substituted benzoyl moiety, the central amide linkage, and the N-linked 4-(butan-2-yl)phenyl group. Design strategies often commence with the identification of a lead compound, followed by systematic structural alterations to probe the steric, electronic, and hydrophobic requirements of the target biological receptor or enzyme.

A primary consideration is the role of the bromine atom at the 2-position of the benzoyl ring. Its size, electronegativity, and ability to form halogen bonds can significantly influence binding affinity and selectivity. Modifications at this position are intended to explore the impact of different halogens or other substituents on these interactions.

The central benzamide (B126) core is a common pharmacophore in many biologically active molecules. nanobioletters.com Its hydrogen bonding capabilities, planarity, and role as a linker between the two aromatic rings are crucial for its biological function. Rational design may involve altering the amide bond itself through bioisosteric replacement to improve metabolic stability or to introduce new interactions with the target. nih.govnih.gov

Systematic Derivatization Strategies of the Benzamide Core

Systematic derivatization of the benzamide core is a cornerstone of SAR studies. This involves the methodical synthesis and biological evaluation of a series of related compounds to build a comprehensive understanding of how specific structural changes affect biological activity.

The bromine atom at the 2-position of the benzoyl ring plays a significant role in the molecule's conformational preference and electronic properties. To investigate its importance, a common strategy is to synthesize analogues where the bromine is replaced by other halogens (F, Cl, I) or by small, electronically diverse groups such as methyl, methoxy, or cyano. The nature of the substituent can influence the acidity of the amide N-H, the rotational barrier around the aryl-carbonyl bond, and the potential for specific interactions with the biological target. For instance, replacing bromine with a smaller chlorine atom or a larger iodine atom can probe the steric tolerance of the binding site. mdpi.com Furthermore, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic distribution of the entire molecule, which can in turn affect binding affinity and pharmacokinetic properties.

Table 1: Hypothetical Impact of Substituents at the 2-Position on Biological Activity

Substituent (X) in N-[4-(butan-2-yl)phenyl]-2-X-benzamide Electronic Effect Steric Bulk Potential Impact on Activity
-Br (Reference) Electron-withdrawing, moderate Moderate Baseline activity
-F Electron-withdrawing, strong Small May alter binding through H-bonding
-Cl Electron-withdrawing, moderate Similar to Br May show similar or slightly altered activity
-I Electron-withdrawing, weak Large Could enhance activity through halogen bonding or decrease it due to steric hindrance
-CH3 Electron-donating Small May increase lipophilicity and affect binding
-OCH3 Electron-donating Moderate Can act as a hydrogen bond acceptor

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is not available.

The 4-(butan-2-yl)phenyl group is a crucial determinant of the molecule's interaction with its biological target, primarily through hydrophobic interactions. Systematic modifications in this region can provide valuable SAR insights.

Alterations to the butan-2-yl group could include varying the chain length (e.g., propyl, pentyl), the degree of branching (e.g., isobutyl, tert-butyl), or introducing cyclic structures (e.g., cyclobutyl, cyclopentyl). These changes would systematically explore the size and shape of the hydrophobic binding pocket.

Modifications to the phenyl ring itself could involve changing the substitution pattern (ortho or meta instead of para) or introducing additional substituents. For example, the introduction of small electron-withdrawing or electron-donating groups could fine-tune the electronic properties of the aniline (B41778) ring and its influence on the amide bond.

Table 2: Hypothetical SAR of Modifications on the N-Phenyl Ring

R-Group on N-phenyl Position Potential Impact on Activity
-butan-2-yl (Reference) 4 Baseline activity
-isopropyl 4 May decrease activity due to reduced lipophilicity
-tert-butyl 4 May increase activity by filling a hydrophobic pocket
-cyclohexyl 4 Could enhance hydrophobic interactions
-butan-2-yl 3 May decrease activity due to altered geometry

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is not available.

The amide nitrogen is a key hydrogen bond donor. N-alkylation (e.g., N-methylation) would remove this hydrogen bond donor capability, which can be a critical test of its importance in receptor binding. However, N-substitution can also increase metabolic stability by preventing N-dealkylation.

Combinatorial Chemistry and Library Synthesis Approaches for this compound Analogs

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, enabling a broad exploration of the SAR landscape. acs.org For the this compound scaffold, a combinatorial approach could be employed by reacting a common intermediate, such as 2-bromobenzoyl chloride, with a diverse library of anilines.

Solid-phase synthesis is a particularly attractive method for library generation. acs.org For example, 2-bromobenzoic acid could be anchored to a solid support, and then coupled with a library of anilines. Alternatively, a library of anilines could be attached to a resin and subsequently acylated with 2-bromobenzoyl chloride. These approaches allow for the use of excess reagents to drive reactions to completion and simplify purification, as unreacted reagents and byproducts can be washed away.

A representative combinatorial library could be designed by varying the substituents on the aniline component. A set of anilines with different alkyl groups at the para position, or with various electronic substituents at different positions on the ring, could be used to quickly generate a diverse set of analogues for biological screening.

Bioisosteric Replacements in the Design of this compound Derivatives

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. drughunter.com In the context of this compound, several bioisosteric replacements could be considered.

The central amide bond is a common target for bioisosteric replacement due to its susceptibility to enzymatic hydrolysis. nih.gov Potential bioisosteres for the amide group include:

Thioamides: Replacing the carbonyl oxygen with sulfur can alter the hydrogen bonding properties and metabolic stability. hyphadiscovery.com

1,2,4-Oxadiazoles and 1,3,4-Oxadiazoles: These five-membered heterocyclic rings can mimic the geometry and electronic properties of the amide bond while often conferring improved metabolic stability. nih.govresearchgate.net

Triazoles: 1,2,3-triazoles and 1,2,4-triazoles are also effective amide bond mimics that can be readily synthesized via "click chemistry." nih.govnih.gov

The bromine atom could also be replaced by other groups. For example, a trifluoromethyl group could be used as a bioisostere for bromine, as it is also strongly electron-withdrawing and lipophilic.

Table 3: Potential Bioisosteric Replacements for the Amide Linkage

Original Group Bioisosteric Replacement Potential Advantages
Amide (-CONH-) Thioamide (-CSNH-) Altered H-bonding, potentially increased stability
Amide (-CONH-) 1,2,4-Oxadiazole Improved metabolic stability, mimics amide geometry

This table is illustrative and based on general principles of medicinal chemistry and findings for other benzamide series. nih.govnih.govhyphadiscovery.com

Impact of Stereochemistry on the Biological and Mechanistic Profile of this compound Analogs

The presence of a stereocenter, such as the chiral carbon in the butan-2-yl group of this compound, introduces the possibility of stereoisomers (enantiomers), which can significantly influence the biological and mechanistic profile of a compound. While specific studies on the stereoisomers of this compound are not extensively documented in publicly available research, the principles of stereochemistry in drug action provide a strong framework for understanding its potential impact.

Chirality is a fundamental aspect of molecular recognition in biological systems, as receptors, enzymes, and other biological targets are themselves chiral. nih.govnih.gov Consequently, the two enantiomers of a chiral drug can exhibit substantial differences in their pharmacodynamic and pharmacokinetic properties. nih.gov One enantiomer may bind to the target with high affinity, leading to the desired therapeutic effect, while the other may be less active, inactive, or even contribute to off-target effects. nih.gov

Research into other chiral molecules provides valuable insights into the potential stereochemical effects for analogues of this compound. For instance, studies on the isomers of 3-Br-acivicin, a compound with a chiral center, have shown that stereochemistry is crucial for its antimalarial activity. nih.govresearchgate.net Only the (5S, αS) isomers demonstrated significant antiplasmodial potency, which was attributed to stereoselective uptake by the L-amino acid transport system. nih.govresearchgate.netresearchgate.netmdpi.com This highlights that beyond target binding, stereochemistry can also dictate the transport of a molecule into the cell, a critical step for its biological action.

Furthermore, the inhibitory activity of 3-Br-acivicin isomers against Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH) also showed stereochemical dependence. nih.govresearchgate.net This suggests that the three-dimensional arrangement of atoms around the chiral center directly affects the interaction with the enzyme's active site. nih.govresearchgate.net

In another example, the synthesis and evaluation of the four stereoisomers of a potent histamine (B1213489) H3 receptor antagonist, a benzamide derivative, revealed that one stereoisomer, (2S,3'S)-5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide, possessed superior in vitro affinity for the receptor compared to the other three stereoisomers. This further underscores the principle that a specific stereochemical configuration is often optimal for target engagement.

Applying these principles to this compound analogues, it is conceivable that the (R)- and (S)-enantiomers arising from the chiral butan-2-yl group could display different biological activities. The spatial orientation of the ethyl and methyl groups attached to the chiral carbon would influence how the entire N-[4-(butan-2-yl)phenyl] moiety fits into a biological target's binding pocket. One enantiomer might position the molecule for optimal interaction with the target, while the other may result in a steric clash or a less favorable binding orientation.

The potential differences in the biological profiles of the stereoisomers of this compound analogues are summarized in the table below, based on established principles of stereochemistry in pharmacology.

PropertyPotential Impact of StereochemistryRationale
Biological Activity The two enantiomers may exhibit different potencies.The chiral environment of the biological target (e.g., enzyme or receptor) can lead to preferential binding of one enantiomer over the other. nih.govnih.gov
Mechanism of Action Stereoisomers may interact differently with the target, potentially leading to varied functional outcomes.The precise three-dimensional fit between the molecule and its target is critical for its mechanism of action. nih.govresearchgate.net
Cellular Uptake One enantiomer may be preferentially transported into cells.Membrane transporters can be stereoselective, leading to different intracellular concentrations of the enantiomers. nih.govresearchgate.netresearchgate.net
Metabolism The rate and pathway of metabolism can differ between enantiomers.Metabolic enzymes are chiral and can process one enantiomer more efficiently than the other. nih.gov

Advanced Methodologies and Innovative Approaches in 2 Bromo N 4 Butan 2 Yl Phenyl Benzamide Research

Applications of Artificial Intelligence and Machine Learning in Predicting Activities and Properties of 2-bromo-N-[4-(butan-2-yl)phenyl]benzamide

Artificial intelligence (AI) and machine learning (ML) have become indispensable tools in computational chemistry and drug discovery, enabling the rapid prediction of molecular properties and activities, thereby accelerating research and development. stanford.edunih.gov These methods use algorithms to learn from vast datasets of chemical structures and their associated experimental data to build predictive models. mdpi.com For a specific molecule like this compound, AI and ML can offer valuable predictions without the immediate need for extensive laboratory synthesis and testing. stanford.edu

ML models, including deep neural networks (DNNs), graph neural networks (GNNs), and recurrent neural networks (RNNs), can be trained to recognize the complex relationships between a molecule's structure and its physicochemical and biological properties. nih.govbioscipublisher.com By representing this compound as a molecular graph or a SMILES (Simplified Molecular Input Line Entry System) string, these trained models can predict a wide array of characteristics. bioscipublisher.com Key predicted properties could include absorption, distribution, metabolism, and excretion (ADME), binding affinity to various biological targets, potential toxicity, and even quantum mechanical properties. nih.govresearchgate.net For instance, a model trained on a large database of compounds with known kinase inhibitory activity could predict the likelihood of this compound acting as a kinase inhibitor. Similarly, its solubility and metabolic stability can be estimated, guiding its prioritization for further investigation. researchgate.net

The following table illustrates the types of data that could be generated for this compound using various predictive ML models.

Predicted PropertyModel Type UsedPredicted Value (Illustrative)Implication for Research
Binding Affinity (Target X)Graph Convolutional NetworkpIC50 = 7.2Suggests potential for high potency against a specific target.
Aqueous Solubility (logS)Deep Neural Network-4.5Indicates low water solubility, a key parameter for formulation.
Cytochrome P450 3A4 InhibitionRandom Forest ClassifierHigh ProbabilityFlags potential for drug-drug interactions.
Hepatotoxicity RiskSupport Vector MachineLow ProbabilityProvides an early indication of a favorable safety profile.

High-Throughput Screening Methodologies for the Discovery and Optimization of this compound

High-Throughput Screening (HTS) is a foundational technology in drug discovery that allows for the rapid testing of hundreds of thousands of chemical compounds against a specific biological target. medcraveonline.comcambridge.org This automated process is crucial for identifying "hits"—compounds that exhibit a desired activity—from large and diverse chemical libraries. nih.gov If this compound were identified as an initial hit, HTS would be the primary method to discover analogues with optimized properties.

The HTS process begins with the development of a robust and miniaturized assay, often in 384- or 1536-well plate formats, that can reliably measure the compound's effect on a target. nih.govyoutube.com This could be a biochemical assay measuring enzyme inhibition or a cell-based assay measuring a change in a cellular phenotype. medcraveonline.com A library of derivatives of this compound would be synthesized and screened at a single concentration in a primary HTS campaign to identify compounds that meet a predefined activity threshold. youtube.com The hits from this primary screen are then subjected to secondary screening, which includes dose-response studies to determine their potency (e.g., IC50 value) and confirm their activity. cambridge.org This systematic approach allows for the efficient exploration of the structure-activity relationship (SAR) around the core scaffold.

The table below provides an illustrative example of HTS data for a small, focused library of derivatives of the parent compound.

Compound IDR-Group Modification on Phenyl Ring% Inhibition @ 10 µM (Primary Screen)
PARENT-0014-(butan-2-yl) (Original)55.2%
DERIV-0024-(propan-2-yl)48.9%
DERIV-0034-(tert-butyl)65.7%
DERIV-0044-(cyclopropyl)72.1%
DERIV-0053-fluoro-4-(butan-2-yl)85.4%

Chemoinformatic Tools for Virtual Screening and Lead Optimization of this compound and Its Derivatives

Chemoinformatics provides the computational tools to analyze, manage, and model chemical and biological data, playing a critical role in modern lead optimization. eurekaselect.comnih.gov A key chemoinformatic technique is virtual screening (VS), which uses computational methods to search vast libraries of small molecules to identify those most likely to bind to a target, thereby prioritizing compounds for experimental testing. wikipedia.orgmedchemexpress.com VS can be broadly categorized into ligand-based (LBVS) and structure-based (SBVS) approaches. medchemexpress.com

In a scenario where the biological target of this compound is unknown, LBVS would be the primary strategy. Using the structure of the compound as a template, methods like 2D similarity searching or 3D shape-based screening (e.g., ROCS - Rapid Overlay of Chemical Structures) can identify commercially or virtually available molecules with similar structural features. wikipedia.org These selected compounds are presumed to have a higher probability of exhibiting similar biological activity.

If the 3D structure of the biological target is known, SBVS becomes a powerful tool. Molecular docking programs (e.g., AutoDock, Glide) can be used to predict how millions of virtual compounds, including derivatives of this compound, would bind to the target's active site. nih.gov These compounds are then ranked based on a scoring function that estimates binding affinity, allowing researchers to focus on synthesizing and testing only the most promising candidates. nih.gov

An illustrative data table from a virtual lead optimization campaign is shown below.

Derivative IDModificationTanimoto Similarity (to Parent)Docking Score (kcal/mol)Predicted logP
PARENT-001Original Structure1.00-8.54.8
VIRT-101Bromo replaced with Chloro0.92-8.34.6
VIRT-102Butan-2-yl replaced with Cyclohexyl0.85-9.15.2
VIRT-103Added 5-fluoro to bromo-phenyl ring0.89-9.44.9
VIRT-104Amide N-H replaced with N-Me0.95-7.95.1

Advanced Analytical Techniques for Trace Analysis and Purity Assessment of this compound

The purity of a chemical compound is critical for the reliability of research findings and for its potential development as a therapeutic agent. Advanced analytical techniques are employed to ensure the identity and purity of synthesized compounds like this compound and to detect and quantify any impurities, even at trace levels. fastercapital.comtapi.com

High-Performance Liquid Chromatography (HPLC) is the most common technique for purity assessment. iltusa.com When coupled with a detector like an ultraviolet (UV) spectrophotometer or a mass spectrometer (MS), HPLC can separate the main compound from impurities arising from starting materials, byproducts, or degradation. fastercapital.com The relative peak area in the chromatogram provides a quantitative measure of purity. For analyzing volatile or thermally stable impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method. fastercapital.comgoogle.com These techniques are sensitive enough to detect impurities at parts-per-million (ppm) levels, which is crucial for identifying potentially genotoxic or otherwise harmful substances. tapi.com Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis are used to confirm the structure of the primary compound and its isolated impurities.

A hypothetical purity profile for a batch of this compound as determined by HPLC-UV is presented below.

Peak IDRetention Time (min)IdentityArea %
13.52-bromobenzoic acid (Starting Material)0.08%
24.84-(butan-2-yl)aniline (Starting Material)0.11%
39.2This compound 99.75%
410.1Unidentified Byproduct0.06%

Radioligand Synthesis and Imaging Applications of this compound for Target Occupancy Studies

Radiolabeling involves incorporating a radioactive isotope into a molecule to create a radioligand or radiotracer. bath.ac.uk These tracers are essential for non-invasive imaging techniques like Positron Emission Tomography (PET), which allow for the visualization and quantification of biological processes in vivo. moravek.com For this compound, its bromine atom provides a direct opportunity for radiohalogenation.

The stable bromine atom could be replaced with a positron-emitting radioisotope of bromine, such as bromine-76 (B1195326) (⁷⁶Br, half-life = 16.2 h), to synthesize [⁷⁶Br]this compound. nih.gov This process would involve sophisticated radiochemistry techniques, often starting from a precursor molecule (e.g., a trimethylstannyl or boronic ester derivative) that can be reacted with the radiobromide.

Once synthesized, this novel PET tracer could be used in preclinical studies to investigate the compound's pharmacokinetics and biodistribution. moravek.com Crucially, it would enable target occupancy studies. nih.gov By administering the radiotracer to an animal model, PET imaging can visualize where the compound accumulates, particularly in the target tissue. These studies can confirm that the drug engages its intended biological target in a living system and can help determine the relationship between dose and target engagement, which is vital information for advancing a compound through the drug development pipeline. nih.gov

The table below summarizes the key characteristics of a hypothetical radiolabeled version of the compound.

PropertyDescription
Radiotracer Name[⁷⁶Br]this compound
RadioisotopeBromine-76 (⁷⁶Br)
Half-life16.2 hours
Emission TypePositron (β+)
Imaging ModalityPositron Emission Tomography (PET)
Potential Application In vivo visualization of biodistribution and measurement of target protein occupancy in preclinical models.

Future Directions and Unexplored Avenues in 2 Bromo N 4 Butan 2 Yl Phenyl Benzamide Research

Integration with Systems Biology Approaches for Comprehensive Understanding

A complete understanding of the biological effects of a compound like 2-bromo-N-[4-(butan-2-yl)phenyl]benzamide requires a holistic perspective that transcends single-target interactions. Systems biology offers a powerful framework for achieving this by integrating various "-omics" data to model the complex network of interactions within a biological system.

Metabolomics, the large-scale study of small molecules or metabolites, could provide a snapshot of the physiological state of a cell or organism following exposure to the compound. wikipedia.org By analyzing the "chemical fingerprints" left by specific cellular processes, researchers could identify metabolic pathways perturbed by this compound. wikipedia.org For instance, alterations in the profiles of aromatic amino acids and their derivatives have been identified as potential biomarkers for various diseases. nih.gov Investigating how this benzamide (B126) derivative affects such pathways could reveal its mechanism of action or potential off-target effects. nih.gov

In vitro systems derived from various species, including rats, minipigs, and humans (such as liver microsomes and S9 fractions), are commonly used to study the metabolic fate of compounds. nih.gov However, the efficiency of these systems in predicting human in vivo metabolism can vary significantly, especially for aromatic amides. nih.gov A comparative study using these different in vitro systems would be crucial to build a reliable model for the metabolic hydrolysis and potential bioactivation of this compound. nih.gov The Human Metabolome Database (HMDB) serves as a vast repository of information on small molecule metabolites found in the human body, which could be a valuable resource for identifying and interpreting metabolic changes. hmdb.ca

Table 1: Potential Systems Biology Approaches for this compound

Omics Technology Potential Application Expected Insights
Metabolomics Profiling of cellular metabolites after compound exposure.Identification of perturbed metabolic pathways and potential biomarkers.
Proteomics Analysis of protein expression and post-translational modifications.Identification of protein targets and off-targets, understanding of cellular response.
Transcriptomics Measurement of gene expression changes.Elucidation of regulatory networks affected by the compound.
In Vitro Metabolism Comparative studies in human, minipig, and rat liver microsomes/S9 fractions.Prediction of metabolic stability, identification of major metabolites, and assessment of potential toxicity. nih.gov

Potential as a Chemical Probe for Elucidating Biological Pathways

Chemical genetics utilizes small molecules to perturb and study biological systems, analogous to how classical genetics uses mutations. nih.gov A well-designed small molecule can act as a "chemical probe" to investigate the function of a specific protein or pathway in real-time. nih.gov Given the prevalence of the benzamide scaffold in biologically active compounds, this compound could be a starting point for developing such a probe. wikipedia.orgnih.gov

The development of a chemical probe often involves modifying the parent molecule to incorporate a reactive group for covalent labeling or a reporter tag for visualization, without significantly altering its biological activity. For example, photoreactive benzamide probes have been designed to study histone deacetylases (HDACs) by incorporating azido (B1232118) groups for photocrosslinking. nih.gov This allows for the identification of direct binding partners within a complex cellular environment. nih.gov

The process of discovering a new biological role for a protein through a chemical genetic screen can be a significant breakthrough, providing both a tool for further study and a potential therapeutic lead. nih.govnih.gov By systematically modifying the structure of this compound and screening these derivatives for interesting cellular phenotypes, researchers could uncover novel biological functions and their underlying pathways. nih.gov

Table 2: Hypothetical Design of a Chemical Probe from this compound

Modification Purpose Example Functional Group
Affinity Labeling Covalently attach to the target protein.Diazirine, Benzophenone
Reporter Tagging Enable visualization or purification of the target.Biotin, Fluorescent Dye
Click Chemistry Handle Allow for facile attachment of other functional groups.Alkyne, Azide

Green Synthesis Scale-up Challenges and Sustainable Manufacturing Solutions for this compound

The pharmaceutical and chemical industries are increasingly under pressure to adopt more sustainable manufacturing practices. pharmtech.comeuropeanpharmaceuticalreview.com This involves reducing waste, minimizing energy consumption, and using less hazardous materials. scilife.io The synthesis of benzamides, traditionally achieved by reacting a carboxylic acid with an amine, often involves harsh reagents and solvents. nih.gov

Green chemistry offers several more environmentally friendly alternatives. glasp.co For example, catalytic methods for amide bond formation are being developed that avoid the use of stoichiometric activating agents. rsc.org The use of enol esters like vinyl benzoate (B1203000) has been shown to be an effective method for N-benzoylation under solvent-free conditions, with the desired benzamides often being easily isolated by crystallization. tandfonline.comtandfonline.com Another innovative approach is the one-pot synthesis of benzamides from aldehydes, ammonia, and hydrogen peroxide over a tandem catalyst. nih.gov

However, scaling up these green methods from the laboratory to an industrial scale presents significant challenges. These can include catalyst stability and recovery, reaction kinetics under different conditions, and ensuring consistent product purity. Digitalization and the use of "digital twins" can aid in optimizing manufacturing processes by modeling and simulating the entire production line, thereby reducing the need for physical prototypes and minimizing resource consumption. europeanpharmaceuticalreview.com For a molecule like this compound, research into a scalable, green synthesis route would be a critical step towards any potential commercial application. repec.org

Exploration of Non-Biological Applications for this compound (e.g., materials science, catalysis, photochemistry)

While the benzamide moiety is common in pharmaceuticals, its chemical properties also make it a candidate for non-biological applications. The rigid, aromatic structure of this compound suggests potential uses in materials science. For example, benzamide derivatives have been studied for their ability to form ordered structures through hydrogen bonding, which could be exploited in the design of liquid crystals or functional polymers. acs.org The presence of a bromine atom also opens up possibilities for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex materials.

In the field of catalysis, benzamides can act as directing groups in C-H activation reactions, facilitating the synthesis of complex organic molecules. acs.org They can also serve as ligands for metal catalysts, with the potential to influence the catalyst's activity and selectivity. researchgate.net The specific steric and electronic properties of this compound could make it a unique ligand for certain catalytic transformations.

Furthermore, the interaction of aromatic amides with light is an area of interest in photochemistry. The study of the photocatalytic decomposition of benzamide has provided insights into its stability and reactivity under UV irradiation. sigmaaldrich.com Investigating the photophysical properties of this compound, such as its fluorescence or phosphorescence, could reveal potential applications in sensors, imaging agents, or photochemically active materials. The fragmentation patterns of aromatic amides in mass spectrometry also provide fundamental information about their structure and stability. youtube.com

Design of Next-Generation this compound Derivatives with Enhanced Specificity or Novel Mechanisms

The principles of medicinal chemistry and structure-activity relationship (SAR) studies are fundamental to the development of new therapeutic agents. acs.org By systematically modifying the structure of a lead compound like this compound, it is possible to optimize its biological activity, selectivity, and pharmacokinetic properties. tandfonline.com

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to design new derivatives with a higher predicted affinity for a biological target. nih.gov For example, SAR studies on benzamide derivatives as inhibitors of Mycobacterium tuberculosis have shown that small, electron-rich substituents at certain positions can enhance potency. acs.org Similarly, research on benzamides as inhibitors of SARS-CoV proteases has provided a deeper understanding of the binding modes of this class of inhibitors. nih.gov

Key structural features that could be modified in this compound include the position and nature of the halogen on the benzoyl ring, the structure of the alkyl group on the phenyl ring, and the introduction of additional functional groups to probe for new interactions with a target. nih.govresearchgate.net The goal of such modifications would be to develop next-generation derivatives with enhanced specificity, which can reduce off-target effects, or with entirely novel mechanisms of action. researchgate.net

Table 3: Potential Modifications for Next-Generation Derivatives

Structural Region Modification Strategy Potential Outcome
2-bromo-benzoyl ring Vary halogen (F, Cl, I), change substitution pattern, introduce other functional groups.Modulate electronic properties, improve target binding affinity. mdpi.comacs.org
Amide linker Introduce conformational constraints (e.g., cyclization).Increase metabolic stability, enhance binding affinity through reduced entropic penalty.
4-(butan-2-yl)phenyl ring Alter alkyl chain length/branching, add substituents to the phenyl ring.Optimize lipophilicity, explore new binding pockets.
Bioisosteric replacement Replace the benzamide core with other scaffolds (e.g., picolinamide, benzimidazole).Improve pharmacokinetic properties, discover novel biological activities. tandfonline.commdpi.com

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-[4-(butan-2-yl)phenyl]benzamide, and how can reaction conditions be optimized?

The synthesis of brominated benzamides typically involves coupling a bromobenzoyl chloride with a substituted aniline derivative. For example:

  • Step 1 : Prepare 2-bromobenzoyl chloride via bromination of benzoyl chloride using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C .
  • Step 2 : React with 4-(butan-2-yl)aniline under Schotten-Baumann conditions (aqueous NaOH, 0°C) to form the amide bond. Yield optimization requires strict temperature control (≤10°C) and stoichiometric excess of the acyl chloride .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol/water.

Q. How can structural characterization of this compound be performed to confirm its identity?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. Key signals include:
    • Aromatic protons (δ 7.2–8.1 ppm, split patterns depend on substitution).
    • Amide proton (δ ~10.2 ppm, broad singlet) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ at m/z 346.0767) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL) resolves bond lengths/angles and confirms stereochemistry .

Q. What are common analytical challenges in purity assessment, and how can they be addressed?

  • HPLC : Reverse-phase C18 column (ACN/water gradient) detects impurities (e.g., unreacted aniline or bromobenzoyl chloride).
  • TGA/DSC : Assess thermal stability and decomposition profiles to identify solvates or polymorphs .

Advanced Research Questions

Q. How can crystallographic data refinement (e.g., using SHELX) resolve structural ambiguities in derivatives of this compound?

  • SHELXL Workflow :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
    • Structure Solution : Direct methods (SHELXT) for phase estimation.
    • Refinement : Full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms.
    • Validation : Check R-factors (R1 < 0.05) and electron density maps for missing/disordered atoms .
  • Case Study : A related compound, 4-bromo-N-phenylbenzamide, showed a planar amide group (C–N–C=O torsion angle: 179.5°), confirmed via SHELXL refinement .

Q. How do substituents (e.g., bromine, butan-2-yl) influence electronic properties and reactivity?

  • DFT Analysis :
    • HOMO-LUMO Gaps : Bromine’s electron-withdrawing effect reduces the HOMO energy, increasing electrophilicity at the amide carbonyl.
    • Butan-2-yl Group : Steric bulk reduces rotational freedom, stabilizing specific conformers (e.g., antiperiplanar amide geometry) .
  • Experimental Validation : Compare reaction rates with analogs (e.g., chloro or methyl substituents) in nucleophilic acyl substitution .

Q. What biochemical pathways or targets are plausible for this compound based on structural analogs?

  • Target Hypothesis : Similar bromobenzamides inhibit bacterial acyl carrier protein synthase (AcpS), disrupting lipid biosynthesis .
  • Assay Design :
    • Enzyme Inhibition : Measure IC50_{50} using malachite green phosphate assay for AcpS activity .
    • MIC Testing : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • SAR Insights : The butan-2-yl group may enhance membrane permeability, while bromine improves target binding via halogen bonding .

Q. How can data contradictions between computational predictions and experimental results be resolved?

  • Case Example : If DFT predicts a stable conformation not observed crystallographically:
    • Solvent Effects : Include implicit solvent models (e.g., COSMO) in simulations.
    • Dynamic Behavior : Perform MD simulations to assess conformational flexibility .
  • Validation : Overlay experimental (X-ray) and computed (DFT) structures using RMSD analysis .

Methodological Notes

  • Key References : SHELX refinement , synthetic protocols , and biochemical assays are prioritized.
  • Data Presentation : Tabulate crystallographic parameters (e.g., unit cell dimensions, R-factors) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.